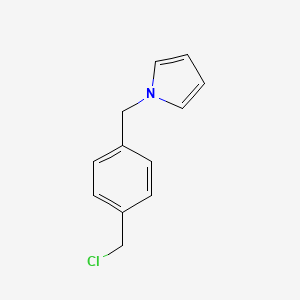

1-(4-Chloromethyl-benzyl)-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chloromethyl-benzyl)-pyrrole is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrrole derivatives, including 1-(4-Chloromethyl-benzyl)-pyrrole, have been studied for their anticancer properties. Pyrrole compounds are known to exhibit activity against various cancer types, including leukemia and lymphoma. The structural diversity of pyrroles allows for the modification of their pharmacological profiles, leading to the development of more potent anticancer agents. For instance, compounds containing pyrrole rings have been shown to inhibit critical pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

Research indicates that pyrrole derivatives can possess significant antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi. For example, studies have shown that certain pyrrole-based compounds inhibit the growth of pathogenic microorganisms by disrupting their cellular processes . The ability to modify the substituents on the pyrrole ring allows for enhanced activity against specific microbial strains.

Anti-inflammatory Effects

Pyrrole compounds are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The modulation of inflammatory pathways through pyrrole derivatives could lead to new therapeutic strategies for conditions such as arthritis and other chronic inflammatory disorders.

Plant Growth Regulators

The use of pyrrole derivatives as plant growth regulators has been explored extensively. This compound has been identified as having properties that can inhibit vegetative growth in certain crops, which is beneficial for increasing crop density and yield per unit area . This growth inhibition can help prevent lodging in cereal crops, thereby enhancing harvest efficiency.

Enhancing Plant Health

Pyrrole compounds are being developed as active ingredients for improving plant health. They can protect plants from various stresses and diseases without exhibiting fungicidal activity . This unique property allows for their application in sustainable agriculture practices, promoting healthier crop yields while minimizing chemical inputs.

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

87161-45-3 |

|---|---|

Molekularformel |

C12H12ClN |

Molekulargewicht |

205.68 g/mol |

IUPAC-Name |

1-[[4-(chloromethyl)phenyl]methyl]pyrrole |

InChI |

InChI=1S/C12H12ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,9-10H2 |

InChI-Schlüssel |

KXVHTOOLYACTIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=C1)CC2=CC=C(C=C2)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.